5-Fluorothiophene-2-carboxamide
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Overview
Description
5-Fluorothiophene-2-carboxamide is a heterocyclic compound containing a thiophene ring substituted with a fluorine atom at the 5-position and a carboxamide group at the 2-position. Thiophene derivatives, including this compound, are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorothiophene-2-carboxamide typically involves the functionalization of the thiophene ringFor instance, the fluorination can be achieved using electrophilic fluorinating agents, and the carboxamide group can be introduced through amidation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and amidation processes, utilizing continuous flow reactors to ensure efficient and scalable production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Fluorothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
5-Fluorothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic properties
Mechanism of Action
The mechanism of action of 5-Fluorothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The fluorine atom enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 5-Chlorothiophene-2-carboxamide
- 5-Bromothiophene-2-carboxamide
- 5-Iodothiophene-2-carboxamide
Comparison: 5-Fluorothiophene-2-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its halogenated counterparts. The fluorine atom also influences its biological activity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-fluorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNOS/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRGKUSGTRSWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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